N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt
Brand Name: Vulcanchem
CAS No.: 108321-20-6
VCID: VC0021463
InChI: InChI=1S/C22H31N3O6.C12H23N/c1-14(2)12-17(21(28)29)24-19(26)18-10-7-11-25(18)20(27)15(3)23-22(30)31-13-16-8-5-4-6-9-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,8-9,14-15,17-18H,7,10-13H2,1-3H3,(H,23,30)(H,24,26)(H,28,29);11-13H,1-10H2/t15-,17-,18-;/m0./s1
SMILES: CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2
Molecular Formula: C34H54N4O6
Molecular Weight: 614.8 g/mol

N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt

CAS No.: 108321-20-6

Cat. No.: VC0021463

Molecular Formula: C34H54N4O6

Molecular Weight: 614.8 g/mol

* For research use only. Not for human or veterinary use.

N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt - 108321-20-6

Specification

CAS No. 108321-20-6
Molecular Formula C34H54N4O6
Molecular Weight 614.8 g/mol
IUPAC Name dicyclohexylazanium;(2S)-4-methyl-2-[[(2S)-1-[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]pentanoate
Standard InChI InChI=1S/C22H31N3O6.C12H23N/c1-14(2)12-17(21(28)29)24-19(26)18-10-7-11-25(18)20(27)15(3)23-22(30)31-13-16-8-5-4-6-9-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,8-9,14-15,17-18H,7,10-13H2,1-3H3,(H,23,30)(H,24,26)(H,28,29);11-13H,1-10H2/t15-,17-,18-;/m0./s1
Standard InChI Key BPZRECFZFZDXFS-OOAIBONUSA-N
Isomeric SMILES C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)[O-])NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)[NH2+]C2CCCCC2
SMILES CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2
Canonical SMILES CC(C)CC(C(=O)[O-])NC(=O)C1CCCN1C(=O)C(C)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)[NH2+]C2CCCCC2

Introduction

Chemical Identity and Structural Properties

N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt (CAS: 108321-20-6) is a tripeptide derivative with the molecular formula C34H54N4O6 and a molecular weight of 614.8 g/mol . The compound consists of two main components: the protected tripeptide (Z-Ala-Pro-Leu-OH) and the dicyclohexylammonium counterion. The protected tripeptide portion contains the amino acid sequence of alanine, proline, and leucine, with the N-terminus protected by a carbobenzyloxy (Cbz or Z) group.

Structural Components

The compound can be divided into several key structural components:

  • Tripeptide backbone: Consists of L-alanine, L-proline, and L-leucine amino acids linked through peptide bonds

  • N-terminal protecting group: Carbobenzyloxy (Cbz/Z) group attached to the alpha-amino group of alanine

  • Counterion: Dicyclohexylammonium ion that forms a salt with the carboxyl group of leucine

The structure features several characteristic functional groups including the carbamate linkage (in the Cbz group), amide bonds (connecting the amino acids), and the free carboxylate (on leucine) that forms the salt with dicyclohexylammonium .

Physicochemical Properties

Table 1 summarizes the key physicochemical properties of N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt.

PropertyValueReference
Molecular FormulaC34H54N4O6
Molecular Weight614.8 g/mol
Physical StateSolid
Storage Temperature-20°C (recommended)
Canonical SMILESCC(C)CC(C(=O)[O-])NC(=O)C1CCCN1C(=O)C(C)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)[NH2+]C2CCCCC2
Standard InChIInChI=1S/C22H31N3O6.C12H23N/c1-14(2)12-17(21(28)29)24-19(26)18-10-7-11-25(18)20(27)15(3)23-22(30)31-13-16-8-5-4-6-9-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,8-9,14-15,17-18H,7,10-13H2,1-3H3,(H,23,30)(H,24,26)(H,28,29);11-13H,1-10H2/t15-,17-,18-;/m0./s1

Structural Representation

The compound features a unique three-dimensional structure due to the stereochemistry of its amino acid components. All three amino acids in the sequence (alanine, proline, and leucine) are in the L-configuration, which is critical for its biological activity and applications in peptide synthesis .

Synthesis Methods and Preparation

The synthesis of N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt typically involves peptide coupling reactions followed by salt formation. Several synthetic routes have been described in the literature.

General Synthetic Route

The general synthesis involves sequential peptide coupling reactions, starting with Z-protected alanine and building the peptide chain in a stepwise manner:

  • Protection of alanine with the Cbz (Z) group

  • Coupling of Z-Ala with proline using peptide coupling reagents

  • Coupling of Z-Ala-Pro with leucine

  • Salt formation with dicyclohexylamine

Racemization Considerations

Research has shown that potential racemization can occur during peptide synthesis, particularly at the C-terminal amino acid residue. Studies on similar protected peptides indicate that coupling through N-hydroxysuccinimide (HONSu) esters can minimize racemization, especially when compared to mixed anhydride methods . The extent of racemization can be determined by analysis of diastereomeric products after deprotection .

Applications in Peptide Chemistry and Research

N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt has diverse applications in peptide chemistry and pharmaceutical research.

Peptide Synthesis Applications

The compound serves as an important building block in peptide synthesis, particularly when specific peptide sequences incorporating the Ala-Pro-Leu motif are desired. The presence of the Cbz protecting group allows for controlled and selective deprotection strategies in orthogonal protection schemes .

The dicyclohexylammonium counterion enhances solubility in various organic solvents, which is beneficial for solution-phase peptide synthesis . This improved solubility can lead to better yields and purer products in peptide coupling reactions.

Pharmaceutical Research

In pharmaceutical research, this compound and similar protected peptides are used in the development of:

  • Peptide-based drugs and therapeutics

  • Enzyme inhibitors

  • Bioactive compounds with specific targeting capabilities

The Ala-Pro-Leu sequence may serve as a recognition motif for certain enzymes or receptors, making this protected tripeptide valuable in structure-activity relationship studies .

Biochemical Studies

The compound has applications in biochemical studies, particularly in investigations of:

  • Peptide-receptor interactions

  • Structure-activity relationships of bioactive peptides

  • Enzyme-substrate specificity studies

Structure-Activity Relationships

The specific amino acid sequence in N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt contributes to its particular properties and applications. Each component of the structure plays a specific role:

Role of Individual Components

  • The Cbz (Z) protecting group: Provides protection of the N-terminus while allowing selective deprotection under specific conditions (e.g., catalytic hydrogenation)

  • Alanine residue: Small, hydrophobic amino acid that can serve as a linker or spacer

  • Proline residue: Introduces a turn or kink in the peptide chain due to its cyclic structure

  • Leucine residue: Hydrophobic amino acid that can contribute to protein-protein interactions

  • Dicyclohexylammonium counterion: Enhances solubility and crystallization properties

Comparison with Related Compounds

Table 2 compares N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt with structurally related compounds.

CompoundKey DifferencesPotential Impact on Function
N-Cbz-Ala-Pro-Phe dicyclohexylammoniumContains phenylalanine instead of leucineDifferent hydrophobicity profile and receptor binding
Z-Ala-Pro-Leu-OH (free acid)Lacks dicyclohexylammonium counterionDecreased solubility in organic solvents
Z-D-Ala-Pro-LeuContains D-alanine instead of L-alanineDifferent spatial arrangement, altered biological activity
N-Carbobenzoxy-D-leucine dicyclohexylammonium saltSingle amino acid derivativeSimpler structure, different applications

Research Findings and Analytical Considerations

Analytical Methods

Several analytical techniques are commonly employed for the characterization and quality control of N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt:

  • HPLC: For purity determination and separation of potential stereoisomers

  • Mass spectrometry: For molecular weight confirmation and structural elucidation

  • NMR spectroscopy: For structural confirmation and assessment of stereochemical purity

  • Thin-layer chromatography (TLC): For monitoring reaction progress and purity assessment

Peptide Protection Strategies

N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt exemplifies important principles in peptide protection strategies. The use of the Cbz group represents one approach in orthogonal protection schemes, where different protecting groups can be selectively removed under different conditions .

The orthogonal protection concept is crucial in peptide synthesis, allowing for selective deprotection and coupling steps. Alternative protection strategies may employ different N-terminal protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl), each with its own deprotection conditions and compatibility with various side-chain protecting groups .

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